molecular formula C10H10O B1437221 4-Ethynyl-1-methoxy-2-methylbenzene CAS No. 90843-06-4

4-Ethynyl-1-methoxy-2-methylbenzene

Cat. No. B1437221
CAS RN: 90843-06-4
M. Wt: 146.19 g/mol
InChI Key: AGTWWFRYYPHKBO-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methoxy-2-methylbenzene is an aromatic acetylene derivative . Its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts .


Synthesis Analysis

The synthesis of benzene derivatives like 4-Ethynyl-1-methoxy-2-methylbenzene often involves electrophilic aromatic substitution . The carbocation intermediate in electrophilic aromatic substitution is stabilized by charge delocalization (resonance), making it not subject to rearrangement .


Molecular Structure Analysis

The molecular formula of 4-Ethynyl-1-methoxy-2-methylbenzene is C10H10O . It has a molecular weight of 146.19 g/mol .


Chemical Reactions Analysis

4-Ethynyl-1-methoxy-2-methylbenzene, being an aromatic acetylene derivative, can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .


Physical And Chemical Properties Analysis

4-Ethynyl-1-methoxy-2-methylbenzene appears as a powder or crystalline solid . It has a melting point of 30-34°C and a boiling point of 222.7°C at 760 mmHg . The density is approximately 1g/cm3 .

Scientific Research Applications

Synthesis of Pyridin-2-amine Derivatives

4-Ethynyl-1-methoxy-2-methylbenzene is used in the synthesis of pyridin-2-amine derivatives, which are important intermediates in pharmaceutical research and development. For instance, it can be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine .

Click Chemistry for Triazole Derivatives

This compound is also utilized in click chemistry to create 1,2,3-triazole derivatives. These derivatives have been studied for their anticancer activities and molecular docking properties, which are crucial in the design of new anticancer drugs .

Cycloaddition Reactions

Another application is in cycloaddition reactions with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts. These reactions are significant in the synthesis of complex organic compounds .

Mechanism of Action

The general mechanism of action for such compounds involves the electrons in the pi bond attacking the electrophile, forming an arenium ion. This ion is conjugated but not aromatic. In the next step, the lone pair of electrons on a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Safety and Hazards

This compound is classified as an irritant, with hazard statements H317 and H319 . Precautionary measures include avoiding skin contact and eye contact .

Future Directions

The future directions of research on 4-Ethynyl-1-methoxy-2-methylbenzene could involve exploring its reactions with other compounds and studying its potential applications in various fields. As an aromatic acetylene derivative, it could be used in the synthesis of a variety of other compounds .

properties

IUPAC Name

4-ethynyl-1-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)8(2)7-9/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTWWFRYYPHKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660722
Record name 4-Ethynyl-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-1-methoxy-2-methylbenzene

CAS RN

90843-06-4
Record name 4-Ethynyl-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of [(4-methoxy-3-methylphenyl)ethynyl](trimethyl)silane (7.167 g) tetrahydrofuran was treated with TBAF (30 mL, 1.0 M solution in tetrahydrofuran), stirred for 1 hour and evaporated to dryness. The residue was dissolved in diethyl ether, washed with water, dried over anhydrous magnesium sulfate and evaporated. This residue was applied on a pad of silica and eluted with hexane:ethyl acetate (4:1). The elute was evaporated to dryness to give the alkyne intermediate as a brown solid (4.77 g). The compound was characterized by LCMS analysis. LCMS Conditions: HP 1100 HPLC system; Waters Xterra MS C18, 2 mm (i.d.)×50 mm (length), 3.5 um column, set at 50° C.; Flow rate 1.0 mL/min; Solvent A: 0.02% NH4OH in water; Solvent B 0.02% NH4OH in ACN; Gradient: Time O: 10% B; 2.5 min 90% B; 3 min 90% B; Sample concentration: ˜2.0 mM; Injection volume: 5 uL; Detection: 220 nm, 254 nm DAD
Quantity
7.167 g
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reactant
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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